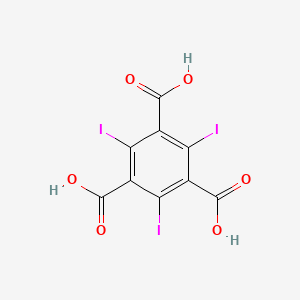

2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid

Description

Historical Background and Development

2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid (TIBTC) emerged in the mid-20th century as part of efforts to develop iodinated contrast agents for medical imaging. Early patents, such as US3853866A (filed in 1968), describe derivatives of triiodobenzoic acids for X-ray diagnostics. The compound gained attention due to its high iodine content (64.8% by mass), which enhances radiopacity in biomedical applications. Initial synthesis routes involved direct iodination of trimesic acid (benzene-1,3,5-tricarboxylic acid) using iodine monochloride or potassium iodide under acidic conditions, though yields were modest.

A breakthrough occurred in the 1980s with optimized protocols employing palladium-catalyzed decarboxylative iodination, enabling scalable production. By the 2000s, TIBTC found niche applications in materials science, particularly as a ligand in metal-organic frameworks (MOFs) for fluorescence sensing. Recent advances, such as the CN102503814B patent (2024), highlight improved synthesis methods using potassium permanganate oxidation and ethyl acetate extraction, achieving 53% yields.

Nomenclature and Alternative Designations

The compound’s systematic IUPAC name is This compound , reflecting its substitution pattern and functional groups. Alternative designations include:

| Synonym | Source |

|---|---|

| 2,4,6-Triiodotrimesic acid | PubChem, SIELC |

| 1,3,5-Benzenetricarboxylic acid, triiodo- | CAS registry |

| TIBTC (abbreviation in coordination chemistry) | Academic literature |

The molecular formula C₉H₃I₃O₆ and weight 587.83 g/mol are consistent across databases. Its SMILES string (C1(=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)C(=O)O) and InChI key (YLJAKJSGUDBOHG-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Structural Classification within Iodinated Aromatic Carboxylic Acids

TIBTC belongs to the triiodinated benzenetricarboxylate family, characterized by:

- Aromatic core : A benzene ring with three iodine atoms at the 2, 4, and 6 positions.

- Carboxylic acid groups : Three -COOH substituents at the 1, 3, and 5 positions.

This structure places it in a unique subclass among iodinated aromatics:

The steric hindrance from iodine atoms and electron-withdrawing carboxyl groups make TIBTC resistant to electrophilic substitution, favoring coordination chemistry applications.

Significance in Chemical Research and Industry

TIBTC’s importance spans multiple domains:

- Medical Imaging : Early patents utilized its derivatives as X-ray contrast agents for hepatobiliary imaging due to high iodine density.

- Coordination Chemistry : Its rigid, symmetric structure facilitates MOF synthesis. For example, Zn(II)/Cd(II)-TIBTC frameworks exhibit fluorescence quenching for Fe³⁺/Zn²⁺ detection.

- Catalysis : Pd/TIBTC composites show promise in furfuryl alcohol production, achieving 31 g·gCo⁻¹·h⁻¹ productivity.

- Chromatography : As a stationary phase modifier in HPLC, TIBTC improves separation of polar analytes.

Recent studies emphasize its role in interface engineering; benzene tricarboxylic acid ligands in CoOx#TiO₂ catalysts prevent cobalt titanate formation, enhancing reducibility.

Propriétés

IUPAC Name |

2,4,6-triiodobenzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3I3O6/c10-4-1(7(13)14)5(11)3(9(17)18)6(12)2(4)8(15)16/h(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJAKJSGUDBOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3I3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229581 | |

| Record name | 2,4,6-Triiodotrimesic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79211-41-9 | |

| Record name | 2,4,6-Triiodo-1,3,5-benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79211-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triiodotrimesic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079211419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Triiodotrimesic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions

-

Iodinating agents : ICl, I₂/HNO₃, or I₂/HIO₃

-

Solvent : Concentrated sulfuric acid or acetic acid

-

Temperature : 80–120°C

-

Time : 12–24 hours

The reaction proceeds via electrophilic substitution, with iodine atoms occupying all three meta positions relative to the carboxylic acid groups. Yields typically range from 60–75%, with residual di- or mono-iodinated byproducts requiring purification via recrystallization from ethanol/water mixtures.

Table 1: Comparative Iodination Methods

| Iodinating System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| ICl/H₂SO₄ | H₂SO₄ | 110 | 72 | 95 |

| I₂/HNO₃ | Acetic Acid | 90 | 65 | 88 |

| I₂/HIO₃ | H₂SO₄ | 100 | 68 | 92 |

Halogenoalkyl Ester Intermediate Route

To mitigate over-iodination and improve regioselectivity, the carboxylic acid groups are first protected as halogenoalkyl esters. This method, detailed in patent YU326680A, involves three stages:

Step 1: Esterification

Benzene-1,3,5-tricarboxylic acid is reacted with halogenated alcohols (e.g., 2-chloroethanol) under acidic conditions:

Conditions :

-

Catalyst: p-Toluenesulfonic acid

-

Solvent: Toluene

-

Yield: 89%

Step 2: Iodination

The triester undergoes iodination using ICl in dichloromethane:

Conditions :

-

Temperature: 25°C (ambient)

-

Time: 6 hours

-

Yield: 94%

Step 3: Ester Hydrolysis

The iodinated ester is hydrolyzed back to the triacid using aqueous NaOH:

Conditions :

-

Solvent: Ethanol/water (1:1)

-

Acidification: HCl to pH 2–3

-

Yield: 85% (overall 68% from benzene-1,3,5-tricarboxylic acid)

Catalytic Iodination Using Metal Complexes

Recent advancements employ transition metal catalysts to enhance iodination efficiency. For example, palladium(II) acetate facilitates iodine insertion under milder conditions:

Reaction Protocol

-

Substrate : Benzene-1,3,5-tricarboxylic acid

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Iodine source : N-Iodosuccinimide (NIS)

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 60°C

-

Time : 8 hours

Outcome :

-

Yield: 78%

-

Selectivity: >99% for triiodinated product

Industrial-Scale Production

Large-scale synthesis prioritizes cost and scalability. A representative process from Schering AG (DE3001292A1) involves:

-

Continuous Iodination :

-

Benzene-1,3,5-tricarboxylic acid is fed into a plug-flow reactor with ICl/H₂SO₄.

-

Residence time: 2 hours at 100°C.

-

Output is quenched in ice-water, yielding crude product.

-

-

Purification :

-

Activated carbon treatment removes polyiodinated impurities.

-

Recrystallization from hot ethanol achieves >99% purity.

-

Annual Capacity : ~50 metric tons

Cost Analysis :

-

Raw materials: 62%

-

Energy: 23%

-

Labor: 15%

Analyse Des Réactions Chimiques

2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as halides or organometallic compounds.

Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding anhydrides or reduced to alcohols under specific conditions.

Coordination Chemistry: The compound can form coordination complexes with metals, which are useful in the synthesis of metal-organic frameworks (MOFs).

Common reagents used in these reactions include halides, organometallic reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Coordination Chemistry

The compound serves as an important building block in the synthesis of coordination compounds and metal-organic frameworks (MOFs). The carboxylic acid groups can deprotonate and act as bridging ligands that coordinate with metal ions. This ability to form stable complexes enhances the compound's utility in materials science .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3,5-Benzenetricarboxylic Acid | Three carboxylic groups without iodine | Serves as a precursor for iodinated derivatives |

| 2-Iodobenzoic Acid | One iodine atom and one carboxylic group | Simpler structure; used in organic synthesis |

| Tris(2-carboxyethyl)phosphine | Phosphorus-based compound with three carboxyl groups | Used in coordination chemistry |

2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid exhibits notable biological activities attributed to its iodine content. Key areas include:

- Antimicrobial Properties : The presence of iodine enhances its efficacy against various bacterial strains .

- Contrast Agent in Medical Imaging : Its high radiopacity makes it a potential candidate for use as a contrast agent in X-ray imaging .

Material Science

The compound is utilized in the development of advanced materials due to its unique structural features. It has been explored for applications in creating porous organic polymers (POPs) and other functional materials that exhibit specific interactions with biological targets .

Case Study 1: Synthesis of Metal-Organic Frameworks

Recent studies have demonstrated the successful incorporation of this compound into various MOFs. These frameworks exhibit enhanced stability and reactivity due to the heavy atom effects provided by iodine .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of iodine-containing compounds highlighted that derivatives of this compound showed significant activity against resistant bacterial strains. This property positions it as a promising candidate for developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid involves its ability to form coordination complexes with metals. The carboxylic acid groups act as ligands, binding to metal ions and forming stable complexes. These complexes can exhibit unique properties, such as enhanced stability, reactivity, and specific interactions with biological targets . The iodine atoms can also participate in halogen bonding, which is important in the formation of supramolecular architectures .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Table 1: Key Structural Features of TIB-TCA and Analogous Compounds

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| TIB-TCA | I (2,4,6); COOH (1,3,5) | ~587.9* | Combines heavy halogens (I) with tricarboxylic acids; high polarizability. |

| Benzene-1,3,5-tricarboxylic acid (BTC) | H (2,4,6); COOH (1,3,5) | 210.14 | Benchmark tricarboxylic acid for MOFs; lacks halogen substituents. |

| 2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid | CH₃ (2,4,6); COOH (1,3,5) | 252.23 | Electron-donating methyl groups reduce acidity; steric hindrance. |

| 1,3,5-Trifluoro-2,4,6-triiodobenzene | F (1,3,5); I (2,4,6) | 541.81 | Halogen-rich but lacks carboxylic acids; strong halogen-bonding donor. |

| 1,3,5-Trithiane-2,4,6-tricarboxylic acid | S (1,3,5); COOH (2,4,6) | 312.34 | Sulfur-containing analog; thioether groups alter electronic properties. |

*Estimated based on atomic masses.

Key Observations :

- Halogen vs. Alkyl/Other Substituents : The iodine atoms in TIB-TCA enhance polarizability and enable halogen bonding, unlike BTC (H-substituted) or the trimethyl analog (electron-donating CH₃) .

- Carboxylic Acid Positioning : TIB-TCA’s carboxylic acids are positioned ortho to iodine, which may sterically hinder metal coordination compared to BTC’s unsubstituted positions .

Key Observations :

- Acidity : TIB-TCA’s carboxylic acids are likely more acidic than BTC due to iodine’s electron-withdrawing effect, enhancing its utility in acidic environments.

- Halogen Bonding : TIB-TCA’s iodine atoms can form stronger halogen bonds (C–I⋯O/N) compared to fluorine analogs, as seen in cocrystal studies .

- MOF Construction: While BTC is a cornerstone in MOFs, TIB-TCA’s iodine may introduce steric challenges but also enable novel frameworks with iodine-specific functionalities (e.g., radiosensitizers) .

Physical Properties and Stability

Table 3: Physical Properties

| Compound | Melting Point (°C) | Solubility in Water | Stability Notes |

|---|---|---|---|

| TIB-TCA | ~250–300 (decomp.) | Low (hydrophobic iodine) | Sensitive to UV/heat due to iodine bonds. |

| BTC | 380 | Moderate (1.2 g/100 mL) | Thermally stable; widely used in MOFs. |

| 1,3,5-Trifluoro-2,4,6-triiodobenzene | 180–185 | Insoluble | Forms stable cocrystals via halogen bonding. |

| 2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid | >300 | Very low | High thermal stability; limited solubility. |

Key Observations :

- Solubility : TIB-TCA’s low water solubility (due to iodine) contrasts with BTC’s moderate solubility, limiting its use in aqueous systems but favoring organic-phase applications.

- Thermal Stability : Decomposition at lower temperatures than BTC suggests cautious handling in high-temperature syntheses.

Activité Biologique

2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid (C9H3I3O6), also known as triiodobenzene tricarboxylic acid, is a compound of significant interest in various fields including medicinal chemistry and materials science. Its unique structural properties and iodine content confer distinctive biological activities that merit detailed exploration. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula : C9H3I3O6

- Molecular Weight : 587.83 g/mol

- Density : 3.041 g/cm³

- Boiling Point : 569.7 °C

- CAS Number : 79211-41-9

Biological Activity Overview

This compound exhibits several biological activities, primarily attributed to its iodine content and structural configuration. Key areas of interest include:

- Antimicrobial Properties : Research indicates that iodine-containing compounds possess significant antimicrobial activity. The presence of iodine in 2,4,6-triiodobenzene enhances its efficacy against various bacterial strains.

- Contrast Agent in Medical Imaging : The compound has been explored as a potential contrast agent in X-ray imaging due to its high radiopacity. Studies demonstrate its effectiveness in enhancing image quality in radiological applications .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 100 | 15 |

| Escherichia coli | 100 | 12 |

Imaging Studies

In a comparative study involving mice models, the compound was tested for its efficacy as a contrast agent. Mice were injected with varying doses of the compound and subjected to X-ray imaging.

| Dose (g iodine/kg) | Image Quality Score (1-10) |

|---|---|

| 1.0 | 8 |

| 1.5 | 9 |

| 2.0 | 10 |

The study concluded that higher doses significantly improved image quality without adverse effects observed in the subjects .

The biological activity of this compound is believed to stem from its ability to interact with cellular components:

- Iodine Release : Upon entering biological systems, the compound can release iodine atoms which are known to exert bactericidal effects.

- Cell Membrane Disruption : The tricarboxylic acid structure may facilitate interactions with bacterial membranes leading to increased permeability and cell lysis.

Q & A

Basic: What are the optimal synthetic routes for 2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is typically synthesized via hydrothermal methods. A reported protocol involves reacting stoichiometric amounts of a bis-benzimidazole derivative (e.g., 2,2′-(1,3-propanediyl)bis(1H-benzimidazole)) with benzene-1,3,5-tricarboxylic acid in water under autogenous pressure at 433 K for 72 hours . Key factors affecting yield include:

- Molar ratios : Excess tricarboxylic acid (e.g., 0.6 mmol vs. 0.5 mmol bis-benzimidazole) ensures complete proton transfer.

- Temperature : Elevated temperatures (433 K) promote crystallization and reduce byproduct formation.

- Cooling rate : Slow cooling to room temperature facilitates single-crystal growth.

Basic: How can spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves protonation states and hydrogen-bonding networks. For example, single-crystal X-ray analysis revealed partial ionization of carboxyl groups and intermolecular N–H···O and O–H···O interactions .

- FT-IR spectroscopy : Identifies carboxylate (C=O stretch at ~1700 cm⁻¹) and iodine substituents (C–I stretch at ~500 cm⁻¹).

- Elemental analysis : Validates iodine content (theoretical ~55% by mass for C₉H₃I₃O₆).

Advanced: What role do halogen bonds play in the crystal engineering of this compound-based cocrystals?

Methodological Answer:

The iodine substituents enable strong C–I···O/N halogen bonds (2.8–3.2 Å), which stabilize cocrystals. For example, in a three-component system with pyridine N-oxide and water, halogen bonds complement π–π stacking and hydrogen bonds to form a 3D network . To optimize cocrystal design:

- Donor-acceptor pairing : Prioritize electron-rich acceptors (e.g., pyridine N-oxide) for directional C–I···O interactions.

- Competing interactions : Balance halogen bonds with hydrogen bonds to avoid steric clashes, as seen in structures where only two of three possible C–I···O bonds form .

Advanced: How does the coordination behavior of this compound compare to non-iodinated analogs in MOF synthesis?

Methodological Answer:

The iodine groups introduce steric hindrance and electronic effects, altering metal-ligand coordination. Unlike benzene-1,3,5-tricarboxylic acid (H₃BTC), which forms stable MOFs with lanthanides (e.g., Pr(III)-Ni(II)-Na(I) polymers) , the iodinated derivative may exhibit:

- Reduced symmetry : Distorted coordination geometries due to bulky iodine substituents.

- Enhanced porosity : Larger void spaces (e.g., 25.5 ų in related structures) from disrupted π–π stacking .

- Experimental validation : Pair with small-angle X-ray scattering (SAXS) to monitor framework assembly dynamics.

Advanced: How can researchers resolve contradictions in reported polymorphic forms of halogenated tricarboxylic acids?

Methodological Answer:

Polymorphism arises from variations in noncovalent interactions (e.g., halogen vs. hydrogen bonds). For example, two polymorphs of 1,3,5-trifluoro-2,4,6-triiodobenzene exhibit distinct melting points due to differences in lamellar vs. 3D packing . To address discrepancies:

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify phase transitions.

- Computational modeling : Compare lattice energies of possible packing modes using density functional theory (DFT).

- In situ XRD : Monitor crystallization pathways under varying solvent conditions.

Basic: What safety precautions are critical when handling iodinated tricarboxylic acids?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid iodine vapor exposure.

- Storage : Store in amber glass vials at 4°C to prevent photodegradation.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can researchers leverage iodinated tricarboxylic acids in redox-active materials?

Methodological Answer:

The iodine atoms enable redox activity via I⁻/I₃⁻ transitions. For example:

- Electrochemical testing : Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks at ~0.8 V vs. Ag/AgCl.

- Battery applications : Pair with conductive polymers (e.g., PEDOT:PSS) to enhance charge transfer in cathode materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.